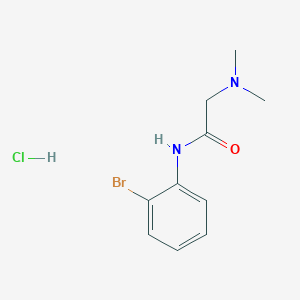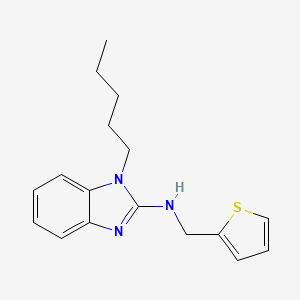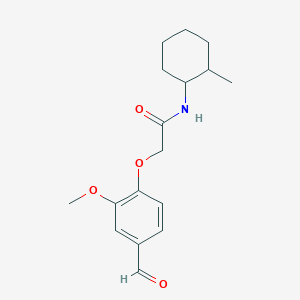
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
Vue d'ensemble
Description
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride, also known as BDG, is a chemical compound that has been used in various scientific research studies. It is a small molecule that is commonly used as a pharmacological tool to investigate the function of certain proteins and enzymes in the human body.
Mécanisme D'action
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride acts as an inhibitor of certain enzymes and proteins in the human body. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride can alter the expression of certain genes and proteins in the human body, leading to various physiological effects.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been shown to have various biochemical and physiological effects in the human body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death, in these cells. N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has also been shown to have anti-inflammatory properties and can reduce inflammation in certain tissues in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride in lab experiments is its small size and ease of use. It is a small molecule that can easily penetrate cell membranes and interact with various proteins and enzymes in the human body. However, one limitation of using N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride in lab experiments is its specificity. It may not be specific to certain proteins or enzymes, which can lead to off-target effects and inaccurate results.
Orientations Futures
There are several future directions for research on N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride. One potential area of research is the development of more specific inhibitors of certain proteins and enzymes in the human body. This could lead to the development of more targeted therapies for various diseases and conditions. Another potential area of research is the investigation of the role of N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride in epigenetic regulation, which could lead to a better understanding of the mechanisms of gene expression and regulation in the human body.
Applications De Recherche Scientifique
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been widely used in scientific research studies to investigate the function of various proteins and enzymes in the human body. It has been shown to modulate the activity of certain enzymes such as histone deacetylases, which are involved in the regulation of gene expression. N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has also been used to study the role of certain proteins in cancer cell growth and proliferation.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11;/h3-6H,7H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVMKJPWGXJRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4138169.png)
![3-(4-fluorophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4138173.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B4138193.png)
![N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138201.png)

![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4138215.png)
![2-(1-adamantyl)-N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4138227.png)
![2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide](/img/structure/B4138248.png)

![2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138257.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide acetate](/img/structure/B4138260.png)
![N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4138263.png)